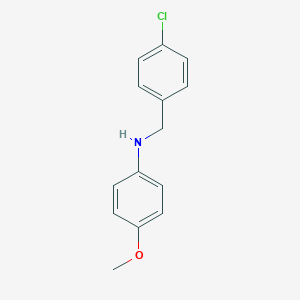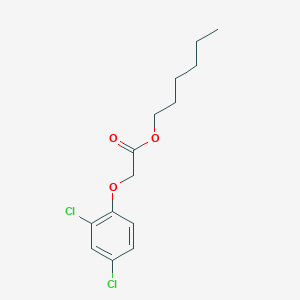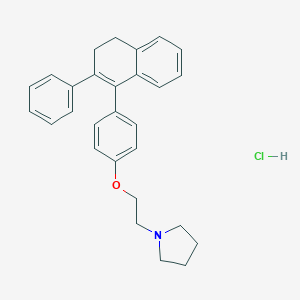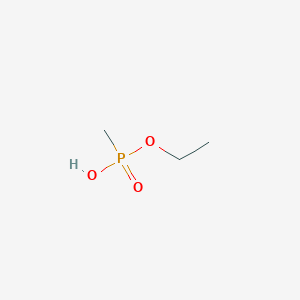
N-(4-Methoxybenzylidene)-4-methoxyaniline
Vue d'ensemble
Description
N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) is a nematic liquid crystal molecule that can be prepared by condensing distilled n-butylaniline and methoxybenzaldehyde .
Synthesis Analysis
The compound has been synthesized and grown as a single crystal by the slow evaporation solution growth technique . The compound was characterized by FTIR (4000-400 cm (-1)), FT-Raman (3500-50 cm (-1)) and UV-Vis (800-200 nm) spectroscopy .Molecular Structure Analysis
The molecular structure of MBBA has been investigated experimentally and theoretically using Gaussian03 software package . The optimized molecular structure, vibrational frequencies, corresponding vibrational assignments of MBBA have been performed using B3LYP method with the 6-31G (d,p) basis set .Chemical Reactions Analysis
The phase transition of MBBA confined within porous silica materials with one- and three-dimensional pore architectures has been investigated using differential scanning calorimetry (DSC) . Each phase-transition temperature of the confined MBBA linearly decreased with the inverse pore size compared with that of bulk MBBA .Physical And Chemical Properties Analysis
The physical and chemical properties of MBBA include a density of 1.0±0.1 g/cm3, boiling point of 403.9±38.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 63.0±3.0 kJ/mol, flash point of 160.0±19.3 °C, index of refraction of 1.527, molar refractivity of 84.5±0.5 cm3 .Applications De Recherche Scientifique
Synthesis and Structural Properties
N-(4-Methoxybenzylidene)-4-methoxyaniline and its derivatives are synthesized through the condensation reaction process. The compounds crystallize in various crystal systems, with the placement of hydrogen atoms confirmed by 1H NMR spectral studies. Their molecular structures, particularly the central bond lengths and torsional vibrations, have been extensively studied using X-ray diffraction analyses at different temperatures. These studies reveal that factors like temperature and the presence of substituents significantly influence the central C=N bond length, which is crucial for the compounds' structural properties (Subashini et al., 2021) (Harada et al., 2004).
Optical and Nonlinear Optical Properties
The compounds exhibit noteworthy optical properties, including thermochromism, as observed in the color change of certain derivatives on heating. These color changes are attributed to molecular structure changes, which are evident from vibrational spectra analyses. Additionally, the compounds display nonlinear optical properties, a critical attribute for applications in photonics and optoelectronics (Takase et al., 1993) (Subashini et al., 2021).
Biological and Chemical Applications
The chemical structure of this compound makes it a suitable candidate for various biological and chemical applications. Some derivatives have been explored as chemosensors, especially for the detection of cyanide ions. These compounds undergo color changes in the presence of cyanide, a property that can be harnessed in environmental monitoring and safety applications. Furthermore, derivatives of these compounds have demonstrated antimicrobial activities against pathogenic organisms, showcasing their potential in medical and pharmaceutical fields (Heying et al., 2015) (Begum et al., 2017).
Mesomorphic and Liquid Crystalline Properties
Several studies have focused on the mesomorphic and liquid crystalline properties of this compound derivatives. These properties are crucial for applications in display technologies and materials science. The compounds exhibit various phases like nematic and smectic, depending on their molecular structure and environmental conditions. Their ability to form stable liquid crystalline phases makes them valuable for the development of advanced materials (Yeap et al., 2006) (Godzwon et al., 2008).
Mécanisme D'action
Target of Action
N-(4-Methoxybenzylidene)-4-methoxyaniline, also known as N,1-bis(4-methoxyphenyl)methanimine, is a nematic liquid crystal molecule . Its primary target is the alignment of liquid crystal cells . The compound interacts with the liquid crystal cells and influences their orientation and alignment .
Mode of Action
The compound works by influencing the orientation and alignment of liquid crystal cells . It is prepared by condensing distilled n-butylaniline and methoxybenzaldehyde . The compound can be used as an anisotropic solvent which has an isotropic transition temperature of 315k .
Biochemical Pathways
Its role in the development of liquid crystal cells suggests that it may influence the physical properties of these cells, such as their alignment and orientation .
Pharmacokinetics
Its use as an anisotropic solvent suggests that it may have unique distribution and metabolism characteristics within the liquid crystal cells .
Result of Action
The primary result of the action of this compound is the alignment of liquid crystal cells . This alignment can influence the physical properties of the cells, potentially affecting their optical and electrical properties .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, temperature can affect the isotropic transition temperature of the compound . Other factors, such as the presence of other solvents or compounds, may also influence the compound’s action, efficacy, and stability .
Orientations Futures
Propriétés
IUPAC Name |
N,1-bis(4-methoxyphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-17-14-7-3-12(4-8-14)11-16-13-5-9-15(18-2)10-6-13/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOHZYPZEUJYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294253 | |
| Record name | N-(4-Methoxybenzylidene)-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1749-08-2 | |
| Record name | 1749-08-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95585 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(4-Methoxybenzylidene)-4-methoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-Methoxybenzylidene)-4-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)




![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)






![methyl 3-[(4R)-2,5-dioxo-1,3-oxazolidin-4-yl]propanoate](/img/structure/B167584.png)
